molecular formula C10H10N2O2 B598230 Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1198416-38-4

Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B598230
CAS No.: 1198416-38-4
M. Wt: 190.202
InChI Key: YHZKMMZEVYGRQA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1251165-53-3) is a versatile heterocyclic building block with significant value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H10N2O2 and a molecular weight of 176.17 g/mol, features a fused pyrrolo[2,3-b]pyridine core structure that is isosteric with purines, making it a privileged scaffold for designing biologically active molecules . Researchers utilize this ester as a critical synthetic precursor to a wide range of derivatives, most notably through hydrolysis to the corresponding carboxylic acid or direct amide coupling reactions to generate carboxamide libraries . A primary research application of this compound and its derivatives is in the development of potent and selective inhibitors of phosphodiesterase 4B (PDE4B) . PDE4B is a promising therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disorder (COPD), asthma, and rheumatoid arthritis, as well as central nervous system (CNS) conditions . Compounds derived from this scaffold have demonstrated excellent inhibitory activity (IC50 values in the sub-micromolar range) and significant selectivity for PDE4B over the PDE4D isoform, which is associated with dose-limiting side effects in earlier, non-selective inhibitors . The mechanism of action involves binding to the enzyme's active site, leading to elevated intracellular cyclic AMP (cAMP) levels, which in turn modulates inflammatory responses; for instance, derived inhibitors have been shown to significantly suppress TNF-α release from macrophages exposed to pro-inflammatory stimuli . Furthermore, the pyrrolo[2,3-b]pyridine core is also investigated in kinase inhibitor development, particularly for targeting enzymes like SGK-1, highlighting its broad utility in modulating enzymatic activity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8(10(13)14-2)6-7-4-3-5-11-9(7)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZKMMZEVYGRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676702
Record name Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198416-38-4
Record name Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of Pyrrolopyridine Carboxylic Acids

A straightforward route involves esterifying 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid using methanol under acidic or basic conditions. For example, treatment with thionyl chloride (SOCl₂) generates the acyl chloride intermediate, which reacts with methanol to yield the ester. This method typically achieves 75–85% yields but requires stringent moisture control.

Table 1: Esterification Conditions and Outcomes

Reagent SystemTemperatureYieldPuritySource
SOCl₂/MeOH0–25°C82%97%
H₂SO₄ (cat.)/MeOHReflux78%95%

Cyclization of Pyridine Derivatives

Cyclization strategies construct the pyrrolopyridine core de novo. A prominent approach uses Vilsmeier-Haack formylation to annulate pyrrole and pyridine rings. For instance, treating 3-aminopyridine with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates a formyl intermediate, which undergoes intramolecular cyclization. Subsequent methylation at the pyrrole nitrogen with methyl iodide (CH₃I) and esterification completes the synthesis.

Key Steps:

  • Vilsmeier-Haack Formylation :
    3-Aminopyridine+POCl3/DMF3-Formylaminopyridine\text{3-Aminopyridine} + \text{POCl}_3/\text{DMF} \rightarrow \text{3-Formylaminopyridine} .

  • Cyclization : Acid-catalyzed intramolecular attack forms the pyrrolopyridine core.

  • N-Methylation : CH₃I in THF with NaH as base achieves >90% methylation.

Functionalization of Pyrrolopyridine Esters

Starting from methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0), N-methylation is achieved via alkylation. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the pyrrole nitrogen, enabling reaction with methyl iodide. This method offers 88–92% yields and high regioselectivity.

Example Protocol:

  • Substrate : 5.0 g methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

  • Base : NaH (2.2 equiv) in anhydrous THF at 0°C.

  • Alkylation : CH₃I (1.1 equiv), stirred for 2 h at 25°C.

  • Workup : Aqueous quench, extraction with ethyl acetate, column chromatography.

Advanced Methodologies and Catalysis

Transition Metal-Catalyzed Cross-Couplings

Palladium-catalyzed Suzuki-Miyaura couplings introduce substituents to the pyridine ring prior to cyclization. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water at 80°C. Subsequent esterification and methylation yield the target compound.

Optimized Conditions:

  • Catalyst : 5 mol% Pd(dppf)Cl₂.

  • Solvent : 2.5:1 dioxane/water.

  • Yield : 68% after column purification.

Nitration and Reduction Pathways

Nitration at the pyridine ring (e.g., using HNO₃/H₂SO₄) followed by reduction provides amino derivatives, which are valuable intermediates. Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-17-1) is reduced with H₂/Pd-C to the amine, which undergoes reductive methylation.

Critical Notes:

  • Nitration at position 5 dominates due to electronic effects.

  • Caution : Nitro intermediates are thermally unstable; storage at –20°C is recommended.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water. Purity ≥97% is confirmed by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=5 Hz, 1H), 7.90 (s, 1H), 6.75 (d, J=5 Hz, 1H), 3.95 (s, 3H), 3.85 (s, 3H).

  • HRMS : m/z calcd. for C₁₀H₁₀N₂O₂ [M+H]⁺ 191.0815, found 191.0812.

Challenges and Mitigation Strategies

  • N-Methylation Selectivity : Competing O-methylation is minimized using non-polar solvents (THF over DMF).

  • Ester Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

  • Scale-Up Limitations : Pd-catalyzed methods face cost barriers; nickel catalysts are under investigation .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolo[2,3-b]pyridine ring.

Scientific Research Applications

Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that are crucial for cell function and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Pyrrolo-Pyridine Core

Positional Isomers
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a): This positional isomer shifts the nitrogen atom from the 3-position (in the target compound) to the 7-position. Substitutions like 5-chloro (9b) and 5-methoxy (9c) on this scaffold are synthesized via catalytic hydrogenation with yields up to 85% .
Substituent Variations
  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate :
    Introduces a chlorine atom at the 5-position, increasing molar mass (210.62 g/mol) and density (1.453 g/cm³) compared to the parent compound. The electron-withdrawing Cl group enhances reactivity in nucleophilic aromatic substitution, making it a key intermediate for anticancer agents .
  • Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate :
    The bromine substituent (CAS 1234616-83-1) provides a heavier halogen, useful in Suzuki-Miyaura cross-coupling reactions. Its higher steric bulk may reduce metabolic stability compared to chloro analogs .
  • Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate :
    The formyl group at the 3-position introduces an aldehyde functionality, enabling further derivatization via condensation or reduction. This compound (CAS 1204475-76-2) has a molar mass of 204.18 g/mol and is critical for synthesizing Schiff base derivatives .

Functional Group Modifications

Ester Group Variations
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a): Replacing the methyl ester with an ethyl ester marginally increases lipophilicity (logP ~1.2 vs. Yields for these derivatives range from 60–85% .
Amino and Nitro Derivatives
  • Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: The amino group at the 5-position (CAS 952182-18-2) enables conjugation with carboxylic acids or electrophiles, facilitating the synthesis of peptidomimetics. Its basicity (pKa ~4.5) may enhance solubility in acidic media .
  • Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: The nitro group (CAS 952182-17-1) serves as a precursor for amino derivatives via reduction. However, nitro groups are often associated with mutagenicity, limiting therapeutic applications .
Antiproliferative Activity
  • Compound 39: 3-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-oxo-2-(3,4,5-trimethoxyphenyl)propanenitrile, derived from the target compound, showed potent antiproliferative activity against cancer cell lines. The cyano and trimethoxy groups enhance hydrophobic interactions with kinase targets .
Dopamine Receptor Targeting

Comparative Data Table

Compound Name Substituents Molar Mass (g/mol) Key Properties/Applications Reference
Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1-Me, 2-COOMe 190.19 Intermediate for kinase inhibitors
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-Cl, 2-COOMe 210.62 Anticancer intermediate
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 3-CHO, 2-COOMe 204.18 Aldehyde for Schiff base synthesis
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-OMe, 2-COOEt (positional isomer) 220.23 Altered nitrogen positioning
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 4,6-Cl, 1-COOMe 245.06 Halogen-bonding motifs

Biological Activity

Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (MMPC) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₀H₁₁N₂O₂
CAS Number: 1198416-38-4
Molecular Weight: 189.21 g/mol
Purity: ≥97% .

The compound features a pyrrole ring fused with a pyridine structure, which is characteristic of many biologically active compounds. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Mechanisms of Biological Activity

Research indicates that MMPC exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity: MMPC has been identified as a potential inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a crucial role in various cellular processes including proliferation and differentiation. In vitro studies demonstrated that MMPC and its derivatives showed nanomolar-level inhibitory activity against DYRK1A .
  • Antioxidant Properties: The compound has shown significant antioxidant activity in various assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay. This property is essential for mitigating oxidative stress-related cellular damage .
  • Anti-inflammatory Effects: MMPC has been evaluated for its anti-inflammatory properties using LPS-induced pro-inflammatory response models in BV2 microglial cells. The results indicated that MMPC effectively reduced inflammatory markers, suggesting its potential in treating neuroinflammatory conditions .

Antiproliferative Activity

The antiproliferative effects of MMPC have been studied against several human cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (μM)Reference
HeLa0.069
MDA-MB-2310.075
A5490.058
Hep20.021

These values indicate that MMPC exhibits potent antiproliferative activity, particularly against cervical and breast cancer cell lines.

Case Studies

Several studies have explored the biological activity of MMPC and related compounds:

  • Study on DYRK1A Inhibition: A study utilized computational methods to design derivatives of MMPC that showed enhanced inhibitory activity against DYRK1A. These derivatives were synthesized and tested, confirming their efficacy in reducing cell proliferation in cancer models .
  • Antioxidant and Anti-inflammatory Evaluation: In another study, MMPC was tested for its ability to scavenge free radicals and inhibit inflammatory cytokine production in microglial cells. Results indicated that MMPC significantly reduced the levels of TNF-alpha and IL-6, highlighting its therapeutic potential in neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and what key intermediates are involved?

The synthesis typically involves cyclocondensation of appropriately substituted pyridine derivatives with methyl esters. For example, halogenated intermediates (e.g., 6-bromo or 6-chloro derivatives) are prepared via electrophilic substitution or cross-coupling reactions, followed by esterification . Ethyl or methyl esters of pyrrolo[2,3-b]pyridine carboxylates serve as precursors, with methyl groups introduced via alkylation at the 1-position . Key intermediates include halogenated analogs (e.g., 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate), which enable further functionalization .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Structural confirmation relies on 1H/13C NMR to verify methyl and ester group positions, ESI-MS for molecular weight validation, and X-ray crystallography for resolving regiochemistry. For example, 1H NMR peaks near δ 3.8–4.3 ppm confirm the methyl ester, while aromatic protons appear between δ 6.3–8.0 ppm . Discrepancies in chemical shifts due to tautomerism or impurities can be resolved using 2D NMR (e.g., COSY, HSQC) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store the compound in airtight containers under inert gas (N2/Ar) at -20°C to minimize hydrolysis of the ester group. Avoid prolonged exposure to light or moisture, as the pyrrolo[2,3-b]pyridine core is sensitive to oxidative degradation. Stability studies under varying pH (1–13) and temperature (25–60°C) are recommended to assess shelf life .

Advanced Research Questions

Q. How do substituent variations at the 1-methyl and 2-carboxylate positions influence the compound's reactivity and biological activity?

The 1-methyl group enhances metabolic stability by blocking oxidation at the pyrrole nitrogen, while the 2-carboxylate can be modified to esters or amides to tune lipophilicity. For instance, trifluoromethyl substitutions at the 6-position (e.g., Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) improve blood-brain barrier penetration due to increased logP . Substituted derivatives (e.g., 4-chloro analogs) show enhanced binding to viral proteases, as seen in MERS-CoV inhibitor studies .

Q. What strategies resolve contradictions in NMR data when characterizing novel derivatives?

Contradictions arising from tautomerism or dynamic effects can be addressed by:

  • Conducting variable-temperature NMR to observe exchange broadening.
  • Using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to shift equilibrium states.
  • Comparing experimental shifts with density functional theory (DFT)-predicted values .

Q. How can halogen atoms be selectively introduced at the 5- or 6-positions of the pyrrolo[2,3-b]pyridine ring?

Directed ortho-metalation using lithium bases (e.g., LDA) enables regioselective bromination or iodination at the 6-position. For 5-position halogenation, electrophilic substitution with N-iodosuccinimide (NIS) or bromine in acetic acid is effective. Halogenated intermediates are critical for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

Q. What computational methods predict the binding affinity of derivatives to target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with active sites. For example, derivatives with extended aromatic substituents (e.g., benzyloxy groups) show higher predicted affinity for kinase targets due to π-π stacking .

Q. How do electron-withdrawing groups (EWGs) like trifluoromethyl affect physicochemical properties?

EWGs increase metabolic stability and reduce basicity of the pyrrole nitrogen. Trifluoromethyl at the 6-position lowers pKa of the NH proton (from ~8.5 to ~7.0), enhancing solubility in physiological pH. However, EWGs may reduce solubility in nonpolar solvents, necessitating formulation optimization .

Q. What experimental designs are optimal for stability studies under stress conditions?

Use forced degradation protocols:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : 3% H2O2 at 25°C for 48 hours.
  • Photostability : Exposure to UV light (320–400 nm) for 72 hours. Analyze degradation products via HPLC-MS to identify vulnerable functional groups (e.g., ester hydrolysis) .

Q. How can DSC and XRD characterize polymorphic forms?

Differential scanning calorimetry (DSC) identifies melting points and enthalpy changes associated with polymorph transitions. X-ray diffraction (XRD) resolves crystal packing differences, with torsion angles (e.g., C-C-N-C) critical for comparing polymorph stability. For example, a 179.2° dihedral angle in the pyrrolo[2,3-b]pyridine ring indicates a planar conformation in the most stable polymorph .

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